(4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
(4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. This precursor can be synthesized by nitration of 4,5-dimethoxybenzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups in place of methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4,5-DIMETHOXY-2-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both a nitro group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5/c1-27-17-11-13(16(23(25)26)12-18(17)28-2)19(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)20/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQGPCZPSIRUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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